(E)-3-cyclopropyl-N'-(2-(pentyloxy)benzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-3-cyclopropyl-N’-(2-(pentyloxy)benzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a pentyloxy-substituted benzylidene moiety, and a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-cyclopropyl-N’-(2-(pentyloxy)benzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Benzylidene Formation: The benzylidene moiety is formed through a condensation reaction between the pyrazole derivative and a benzaldehyde derivative, in this case, 2-(pentyloxy)benzaldehyde.
Final Assembly: The final step involves the coupling of the benzylidene-pyrazole intermediate with a carbohydrazide under appropriate conditions, often using a base such as triethylamine in a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-cyclopropyl-N’-(2-(pentyloxy)benzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the benzylidene moiety to a benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Benzyl derivatives.
Substitution: Functionalized pyrazole or benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-cyclopropyl-N’-(2-(pentyloxy)benzylidene)-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor-ligand dynamics.
Medicine
In medicinal chemistry, (E)-3-cyclopropyl-N’-(2-(pentyloxy)benzylidene)-1H-pyrazole-5-carbohydrazide is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of (E)-3-cyclopropyl-N’-(2-(pentyloxy)benzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-cyclopropyl-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- (E)-3-cyclopropyl-N’-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- (E)-3-cyclopropyl-N’-(2-butoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
Compared to similar compounds, (E)-3-cyclopropyl-N’-(2-(pentyloxy)benzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the pentyloxy group, which can influence its lipophilicity, biological activity, and chemical reactivity. This structural variation can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.
Properties
IUPAC Name |
5-cyclopropyl-N-[(E)-(2-pentoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-2-3-6-11-25-18-8-5-4-7-15(18)13-20-23-19(24)17-12-16(21-22-17)14-9-10-14/h4-5,7-8,12-14H,2-3,6,9-11H2,1H3,(H,21,22)(H,23,24)/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEFIOBGRLGCCB-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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